![molecular formula C10H12N2O3 B2913485 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid CAS No. 2091952-95-1](/img/structure/B2913485.png)
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid
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Description
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 . It is also known by its CAS number 2091952-95-1 . The compound’s structure features a pyrimidine ring substituted with a cyclobutylmethoxy group at the 2-position and a carboxylic acid group at the 4-position .
Scientific Research Applications
DNA Repair and Enzymatic Function
One fascinating application in scientific research regarding similar compounds involves the understanding of DNA repair mechanisms, particularly in the context of UV-induced DNA damage. A compound related to 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, cyclobutane pyrimidine dimers (CPDs), is a major type of DNA damage induced by UV radiation. DNA photolyase, an enzyme that repairs DNA, uses visible light energy to cleave the cyclobutane ring of the dimer, restoring the DNA to its original state. This mechanism highlights the crucial role of such compounds in studying DNA repair pathways and their potential applications in mitigating UV-induced damage (Sancar, 1994).
Antiviral Research
Compounds structurally related to 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid have shown promise in antiviral research. For example, derivatives where cyclobutyl and cyclopentyl groups were introduced demonstrated significant antiviral potency against types A and B influenza virus. These findings suggest potential therapeutic applications of such compounds in the treatment of influenza virus infections (Hisaki et al., 1999).
Herbicidal Activity
Moreover, certain pyrimidines, including those with modifications at the 2-position and a cyclopropylmethoxy group at the 4-position, exhibit valuable herbicidal activity. This indicates the broader utility of such compounds in agricultural sciences, particularly in the development of herbicides for crop protection (Krämer, 1997).
Antitumor Agents
Transitioning from antiviral to antitumor applications, modifications of 2,4-diaminopyrimidine derivatives originally developed as antiviral agents resulted in compounds with potent activity against leukemia. These modifications include altering the alkyl group and ring size of the cycloalkyl group, highlighting the adaptability of these compounds in developing treatments for various diseases (Kimura et al., 2006).
Antioxidant Activity
Finally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antioxidant activity. Among these, certain derivatives showed promising antioxidant properties, suggesting potential for the development of antioxidant therapies (Asha et al., 2009).
properties
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)8-4-5-11-10(12-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIPCXHJFTJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid |
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